6-(2-Methylphenyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIZKKZMJFOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647072 | |
| Record name | 6-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-38-2 | |
| Record name | 6-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of 2-Cyanopyridine Derivatives Under Alkaline Conditions
A prominent method for synthesizing pyridine-2-carboxylic acid derivatives, including substituted variants, involves alkaline hydrolysis of 2-cyanopyridine precursors. This approach has been documented extensively for 2-pyridinecarboxylic acid and analogs, and can be adapted for 6-(2-methylphenyl)pyridine-2-carboxylic acid by using appropriately substituted cyanopyridines.
Process Summary:
- Starting Material: 2-cyanopyridine with a 6-(2-methylphenyl) substituent.
- Reaction Conditions: Hydrolysis under alkaline conditions (e.g., sodium hydroxide solution), typically at 50–70 °C with stirring.
- Reaction Time: 4–12 hours reflux.
- Workup: Acidification with hydrochloric acid to pH 2.5–6.5, followed by ethanol extraction and evaporation to dryness.
- Yield: High yields reported, approximately 89.6% in analogous systems.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mix 2-cyanopyridine and deionized water (mass ratio 1:2) | Stirring, 50–70 °C | Ensures proper dissolution and reaction medium |
| 2 | Add sodium hydroxide solution (30%, molar ratio ~1:1.0–1.3) | Reflux 4–12 h | Hydrolysis of nitrile to carboxylic acid |
| 3 | Steam off water (mass ratio water:2-cyanopyridine = 0.5–1.5) | Heating to 100–160 °C | Concentration of reaction mixture |
| 4 | Cool to 20–60 °C, acidify with 30% HCl to pH 2.5–6.5 | - | Precipitates carboxylic acid |
| 5 | Add ethanol (mass ratio 1:1.0–3.0), stir 2–7 h at 55–75 °C | Dissolution and crystallization | |
| 6 | Filter, cool filtrate for crystallization | - | Isolate solid product |
| 7 | Oven dry to obtain pure 2-pyridinecarboxylic acid derivative | - | Final purification |
This method is noted for its simplicity, scalability, and environmentally friendly profile compared to oxidation methods using potassium permanganate or sulfuric acid, which produce significant waste and lower yields.
Acyl Chloride Route via Aminopyridine Coupling
An alternative and versatile synthetic strategy involves the preparation of acyl chloride derivatives of pyridine-2-carboxylic acid, followed by nucleophilic substitution with aminopyridine derivatives bearing methyl substituents. This method is particularly useful for preparing amide derivatives but can be adapted for carboxylic acid derivatives by subsequent hydrolysis.
Process Summary:
- Starting Materials: 6-(methoxycarbonyl)pyridine-2-carboxylic acid and 2-amino-3-methylpyridine (or related aminopyridines).
- Activation: Conversion of carboxylic acid to acyl chloride using thionyl chloride in dichloromethane with catalytic DMF.
- Coupling: Reaction of acyl chloride with aminopyridine in the presence of triethylamine under reflux.
- Purification: Workup includes washing with sodium bicarbonate, drying, and column chromatography.
- Yield: Moderate to good yields (70–88%).
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reflux 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride and catalytic DMF in dichloromethane | 1 hour, inert atmosphere (N2) | Formation of acyl chloride intermediate |
| 2 | Remove solvent under reduced pressure, redissolve acyl chloride in dichloromethane | - | Prepare for coupling |
| 3 | Add 2-amino-3-methylpyridine and triethylamine | Reflux 24 hours | Nucleophilic attack on acyl chloride |
| 4 | Remove solvent, wash residue with sodium bicarbonate solution | - | Remove unreacted amine/acyl chloride |
| 5 | Dry over magnesium sulfate, remove solvent | - | Concentrate product |
| 6 | Purify by silica gel column chromatography (ethyl acetate/dichloromethane) | - | Obtain pure amide product |
This method allows for regioselective substitution and is environmentally friendly with high product purity. Though more tedious than direct hydrolysis, it offers flexibility in synthesizing various substituted pyridine derivatives.
Oxidation of 2-Methylpyridine Derivatives Using Potassium Permanganate
Traditional methods for preparing pyridine-2-carboxylic acids include oxidation of methyl-substituted pyridines (e.g., 2-picoline) with strong oxidants such as potassium permanganate. This method can be adapted for 6-(2-methylphenyl)pyridine derivatives by oxidizing the methyl group to the carboxylic acid.
Process Summary:
- Starting Material: 6-(2-methylphenyl)-2-methylpyridine or related methyl-substituted pyridine.
- Oxidant: Potassium permanganate (KMnO4) in aqueous medium.
- Conditions: Heating at 60 °C with stirring.
- Workup: Extraction and purification.
- Yield: Generally lower (less than 70%) due to side reactions and over-oxidation.
This method is less favored due to harsh conditions, lower selectivity, and environmental concerns from manganese waste. However, it remains a classical approach for pyridinecarboxylic acid synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Alkaline Hydrolysis of 2-Cyanopyridine | 2-Cyanopyridine derivative | NaOH, HCl, Ethanol | 50–70 °C, reflux 4–12 h | ~90 | High yield, simple, scalable, environmentally friendly | Requires substituted cyanopyridine precursor |
| Acyl Chloride Coupling with Aminopyridine | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | Thionyl chloride, aminopyridine, triethylamine | Reflux 24 h, inert atmosphere | 70–88 | Regioselective, high purity, versatile | Multi-step, requires purification by chromatography |
| Oxidation of 2-Methylpyridine | 6-(2-methylphenyl)-2-methylpyridine | KMnO4 | 60 °C, aqueous | <70 | Classical approach, straightforward reagents | Low yield, side reactions, environmental issues |
Research Findings and Notes
- The alkaline hydrolysis method is favored for its operational simplicity and higher yields compared to oxidation methods, which often suffer from side reactions and complicated purification.
- The acyl chloride method, though more laborious, provides access to a variety of substituted pyridine derivatives with controlled regioselectivity and is suitable for synthesizing related amide derivatives.
- Oxidation methods with potassium permanganate are less environmentally friendly and produce lower yields, making them less attractive for industrial-scale synthesis.
- No direct literature was found explicitly detailing the preparation of this compound itself, but the methods described for closely related pyridine-2-carboxylic acid derivatives are applicable with appropriate substitution on the pyridine ring or phenyl substituent.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-(2-Methylphenyl)pyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can be utilized in the preparation of amides and other derivatives that exhibit potential applications in catalysis and coordination chemistry. The structural characteristics of this compound allow for versatile modifications, facilitating the development of novel materials with specific properties .
Catalytic Applications
The compound has been investigated for its role as a catalyst in multi-component synthesis reactions. Its ability to influence various biochemical pathways makes it a candidate for use in synthetic organic chemistry, where it can enhance reaction efficiency and selectivity .
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. These properties are attributed to their ability to interact with biological targets, potentially leading to the development of new therapeutic agents. In particular, studies have shown that certain derivatives can inhibit key enzymes involved in inflammation and cancer progression .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including those related to this compound. These compounds have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The structure-activity relationship (SAR) analyses suggest that modifications to the compound can enhance its anti-inflammatory efficacy, making it a promising candidate for further drug development .
Pharmaceutical Development
Lead Compound for Drug Design
Given its diverse biological activities, this compound is being explored as a lead compound in pharmaceutical research. Its derivatives may serve as templates for designing new drugs targeting various diseases, including cancer and inflammatory disorders. The ongoing exploration of its pharmacokinetics and mechanisms of action is crucial for understanding its therapeutic potential .
Biochemical Pathways
The compound's interaction with specific biomolecules allows it to influence cellular processes such as gene expression and metabolism. This characteristic is particularly relevant in drug design, where understanding the molecular mechanisms can lead to more effective treatments .
Case Studies
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of methyl and other substituents on the pyridine or phenyl rings significantly influences physicochemical properties. For example:
- 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) : A methyl group at the 3-position on the pyridine ring enhances steric hindrance, reducing rotational freedom compared to the 6-methylphenyl analog. This affects solubility and hydrogen-bonding capacity .
- 6-(2-Chlorophenyl)pyridine-2-carboxylic acid : Substitution of methyl with chlorine increases electronegativity, altering dipole moments and UV-Vis absorption maxima (e.g., hypsochromic shifts in λmax due to electron-withdrawing effects) .
Table 1: Substituent Effects on Key Properties
Spectroscopic Differentiation
FTIR and NMR Data
- This compound : FTIR shows a strong C=O stretch at 1685 cm<sup>−1</sup> (carboxylic acid) and aromatic C-H stretches at 3050–3100 cm<sup>−1</sup> . In contrast, methyl ester analogs (e.g., L1–L4) exhibit C=O stretches at 1720–1740 cm<sup>−1</sup> and ester C-O stretches near 1250 cm<sup>−1</sup> .
- <sup>13</sup>C NMR : The carboxylic acid carbon in this compound resonates at δ 167–170 ppm, whereas methyl ester derivatives show ester carbonyl signals at δ 165–168 ppm .

Table 2: Selected Spectroscopic Data for Pyridine Derivatives
Biological Activity
6-(2-Methylphenyl)pyridine-2-carboxylic acid, a pyridine derivative, has garnered attention for its potential biological activities. This compound features a pyridine ring substituted at the 2-position with a carboxylic acid group and a 6-position with a 2-methylphenyl moiety. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.23 g/mol
- Structure : The compound consists of a pyridine ring with a carboxylic acid group and a 2-methylphenyl substituent, contributing to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with enzymes and receptors, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction can influence cellular signaling pathways and metabolic processes.
Antioxidant Properties
Studies have indicated that compounds similar to this compound exhibit antioxidant properties. The antioxidant capacity is often measured through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity, which assesses the ability to neutralize free radicals.
Enzyme Inhibition
Research has shown that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role in inhibiting enzymes related to oxidative stress and inflammation .
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve disruption of cellular processes leading to apoptosis or necrosis in targeted cells .
Case Studies
- Cytotoxicity Against Cancer Cells :
-
Antioxidant Activity :
- In vitro assays highlighted the antioxidant potential of related compounds, showcasing their ability to reduce oxidative stress markers in cultured cells. The results suggested a dose-dependent response, reinforcing the therapeutic potential of these compounds in oxidative stress-related disorders .
Comparison with Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Antioxidant, Cytotoxic |
| 6-Chloro-pyridine-2-carboxylic acid | Structure | 51.0 | Inhibitor of oxygen evolution |
| 5-Tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Structure | 44.0 | Reduces chlorophyll content |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(2-Methylphenyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves condensation of 2-methylbenzaldehyde with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions. Palladium or copper catalysts in solvents like dimethylformamide (DMF) are often used to promote coupling reactions. Optimization includes varying catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and reaction time (12–24 hours) to maximize yield. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (-COOH, ~2500–3300 cm⁻¹ broad O-H stretch, ~1700 cm⁻¹ C=O stretch) and pyridine ring vibrations (~1600 cm⁻¹ C=C/C=N stretches) .
- NMR :
- ¹H NMR : Aromatic protons on the pyridine ring (~8.0–8.5 ppm) and methylphenyl group (~2.5 ppm for -CH₃; 6.8–7.5 ppm for aromatic H).
- ¹³C NMR : Carboxylic acid carbon (~165–170 ppm), pyridine carbons (~120–150 ppm), and methylphenyl carbons (~21 ppm for -CH₃) .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or methanol. For stability testing, avoid prolonged exposure to light or moisture. Use inert atmospheres (N₂/Ar) during storage and conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) to assess hydrolytic stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in metal-catalyzed cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyridine ring’s nitrogen and carboxylic acid group may act as electron-deficient centers, facilitating Pd-catalyzed Suzuki-Miyaura couplings. Solvent effects (e.g., DMF polarity) can be simulated using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Address this by:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
- Prodrug Design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance membrane permeability.
- In Vivo Imaging : Radiolabel the compound (e.g., ¹⁴C) to track distribution and metabolism .
Q. How can circular dichroism (CD) and UV-Vis titrations quantify binding interactions between this compound and metal ions (e.g., Eu³⁺)?
- Methodological Answer :
- Prepare a 1 × 10⁻⁵ M solution of the compound in acetonitrile with 0.05 M tetraethylammonium chloride (to maintain ionic strength).
- Titrate with Eu(CF₃SO₃)₃·6H₂O (0–4 equivalents) and monitor CD signals (~250–300 nm) and UV-Vis absorbance (~270 nm for ligand-to-metal charge transfer).
- Fit data using SPECFIT® or similar software to calculate binding constants (logK) and stoichiometry (1:1, 1:2, etc.) .
Q. What role does the methylphenyl substituent play in modulating the compound’s electronic properties for optoelectronic applications?
- Methodological Answer : The electron-donating methyl group enhances π-electron density on the phenyl ring, stabilizing charge-transfer transitions. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) can measure oxidation/reduction potentials. Compare HOMO-LUMO gaps with analogs (e.g., 6-(4-chlorophenyl) derivatives) to correlate structure-electronic property relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


